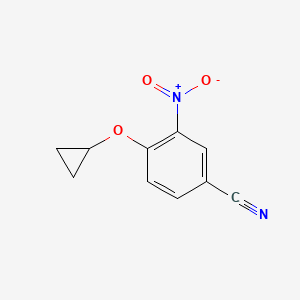

4-Cyclopropoxy-3-nitrobenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

4-cyclopropyloxy-3-nitrobenzonitrile |

InChI |

InChI=1S/C10H8N2O3/c11-6-7-1-4-10(15-8-2-3-8)9(5-7)12(13)14/h1,4-5,8H,2-3H2 |

InChI Key |

ANXINUARDWEBGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclopropoxy 3 Nitrobenzonitrile

Regioselective Synthesis via Nucleophilic Aromatic Substitution (S_N_Ar) Approaches

The most prevalent method for the synthesis of 4-Cyclopropoxy-3-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This approach relies on the reaction of a precursor benzonitrile (B105546) derivative, typically a 4-halo-3-nitrobenzonitrile, with a cyclopropoxide source. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group at the C4 position.

Optimization of Reaction Conditions for Cyclopropoxide Introduction

The successful synthesis of this compound via SNAr is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of base, solvent, and reaction temperature. The base is crucial for the in-situ generation of the cyclopropoxide anion from cyclopropanol (B106826). Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are commonly employed to ensure complete deprotonation. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are favored as they can effectively solvate the cationic counter-ion of the cyclopropoxide and promote the reaction rate. libretexts.org The reaction temperature is another important factor, with elevated temperatures often required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product.

To illustrate the impact of these parameters, a representative optimization study for the reaction of 4-chloro-3-nitrobenzonitrile (B1361363) with cyclopropanol is summarized in the table below.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | NaH (1.2) | THF | 25 | < 5 |

| 2 | NaH (1.2) | DMF | 25 | 20 |

| 3 | NaH (1.2) | DMF | 80 | 85 |

| 4 | K2CO3 (2.0) | DMF | 80 | 45 |

| 5 | NaH (1.2) | DMSO | 80 | 92 |

| 6 | NaH (1.2) | NMP | 80 | 90 |

| 7 | NaH (1.2) | DMSO | 60 | 78 |

| This table is a representation of typical results based on general principles of SNAr reactions and may not reflect a specific experimental study. |

As the data suggests, the combination of a strong base like sodium hydride and a polar aprotic solvent such as DMSO at an elevated temperature provides the optimal conditions for the synthesis of this compound.

Role of Leaving Groups in Precursor Benzonitrile Derivatives

The nature of the leaving group at the C4 position of the benzonitrile precursor significantly influences the rate of the SNAr reaction. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. nih.gov This is contrary to the trend observed in SN2 reactions and is attributed to the mechanism of the SNAr reaction. The rate-determining step is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. A more electronegative leaving group, such as fluorine, strongly polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org

The following table illustrates the relative reaction rates for the synthesis of this compound using different 4-halo-3-nitrobenzonitrile precursors.

| Entry | Leaving Group (X) | Relative Rate |

| 1 | F | 100 |

| 2 | Cl | 10 |

| 3 | Br | 8 |

| 4 | I | 1 |

| This table presents a qualitative comparison based on established principles of SNAr reactivity and may not represent specific experimental data. |

While 4-fluoro-3-nitrobenzonitrile (B23716) is the most reactive precursor, 4-chloro-3-nitrobenzonitrile is often used in practice due to its lower cost and ready availability. rsc.org

Development of Novel Catalytic Routes

While the SNAr approach is effective, research into novel catalytic routes for the synthesis of this compound is ongoing. These efforts are aimed at developing more efficient, milder, and selective methods for the formation of the aryl-ether bond.

Exploration of Transition Metal-Catalyzed Etherification Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, have been adapted for the synthesis of aryl ethers. researchgate.netorganic-chemistry.org The Ullmann condensation typically involves the use of a copper catalyst to couple an aryl halide with an alcohol. organic-chemistry.org While traditionally requiring harsh reaction conditions, modern modifications have enabled these reactions to proceed under milder conditions. The Buchwald-Hartwig etherification, a palladium-catalyzed reaction, offers another powerful tool for the formation of C-O bonds and is known for its broad substrate scope and functional group tolerance. organic-chemistry.orgwikipedia.org

The application of these methods to the synthesis of this compound would involve the coupling of a 4-halo-3-nitrobenzonitrile with cyclopropanol in the presence of a suitable transition metal catalyst, a ligand, and a base.

Chemo- and Regioselective Functionalization Strategies

A key challenge in the catalytic synthesis of this compound is achieving high chemo- and regioselectivity. The presence of multiple reactive sites on the 4-halo-3-nitrobenzonitrile precursor, including the halogen, the nitro group, and the nitrile group, can lead to undesired side reactions. For instance, the nitro group can be reduced under certain catalytic conditions.

The choice of catalyst and ligand is paramount in controlling the selectivity of the reaction. For example, in a potential Buchwald-Hartwig etherification, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired C-O bond formation while minimizing side reactions. Similarly, in an Ullmann-type reaction, the choice of copper source and ligand can influence the regioselectivity of the coupling. Further research is needed to develop specific catalytic systems that are highly effective for the synthesis of this particular compound.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the design of synthetic routes for fine chemicals, including this compound. The goal is to develop more environmentally benign processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green chemistry strategies can be applied to the synthesis of this compound. One approach is the use of greener solvents to replace traditional polar aprotic solvents like DMF and NMP, which have been classified as substances of very high concern. libretexts.org Alternative solvents such as polyethylene (B3416737) glycol (PEG) or even water, in combination with a phase-transfer catalyst, have been explored for SNAr reactions. crdeepjournal.org Phase-transfer catalysis (PTC) can facilitate the reaction between the water-insoluble aryl halide and the aqueous cyclopropoxide solution, offering a more sustainable alternative to homogeneous reactions in organic solvents. crdeepjournal.orgnih.gov

Environmentally Benign Solvent Systems

The pursuit of greener alternatives is driven by the need to replace these hazardous solvents with more sustainable options. whiterose.ac.uk Environmentally benign solvents are characterized by low toxicity, biodegradability, derivation from renewable feedstocks, and ease of recycling. thecalculatedchemist.comwikipedia.org For the synthesis of this compound, which likely proceeds via a nucleophilic aromatic substitution on a precursor like 4-chloro-3-nitrobenzonitrile, several classes of greener solvents are applicable.

Promising Green Solvent Alternatives:

Bio-derived Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and Cyrene (dihydrolevoglucosenone), have emerged as viable replacements for ethers like THF and dipolar aprotic solvents like DMF. nih.govwhiterose.ac.uk For instance, 2-MeTHF is produced from renewable sources and exhibits lower water miscibility than THF, which can simplify workup procedures. nih.gov

Polyethylene Glycols (PEGs): PEGs are non-toxic, biodegradable polymers that can serve as effective reaction media for various transformations, including SNAr reactions. nih.govmerckmillipore.com Their low vapor pressure and thermal stability make them safe to handle, and they offer a polar environment conducive to substitution reactions. alfa-chemistry.com

Aqueous Systems: The use of water as a solvent is highly desirable due to its non-toxicity, non-flammability, and abundance. wikipedia.org Recent advancements have shown that SNAr reactions can be successfully performed in water, sometimes with the aid of surfactants or polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC), which can create micellar environments to facilitate the reaction between organic substrates. d-nb.inforsc.org

The following table compares traditional solvents for SNAr reactions with their greener alternatives, highlighting key properties relevant to sustainable synthesis.

Atom Economy and Waste Minimization in Synthesis

Beyond solvent choice, the intrinsic efficiency of a chemical reaction is a fundamental aspect of green chemistry. This is often quantified by the concepts of atom economy and the Environmental Factor (E-Factor).

Atom Economy was introduced to measure the efficiency of a reaction in converting the mass of reactants into the desired product. jddhs.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all substances produced in the stoichiometric equation. chembam.comlibretexts.org An ideal reaction, such as an addition reaction, incorporates all reactant atoms into the final product, achieving 100% atom economy. scranton.edu Substitution and elimination reactions, by their nature, generate byproducts and thus have atom economies of less than 100%.

The synthesis of this compound can be envisioned as a nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzonitrile and a cyclopropoxide source, such as sodium cyclopropoxide.

Reaction: C₇H₃ClN₂O₂ (4-chloro-3-nitrobenzonitrile) + C₃H₅ONa (Sodium cyclopropoxide) → C₁₀H₈N₂O₂ (this compound) + NaCl (Sodium chloride)

The atom economy for this plausible route can be calculated as follows:

While a 76.30% atom economy is inherent to this specific substitution pathway, waste minimization strategies focus on other critical factors. The E-Factor provides a more holistic view by measuring the actual mass of waste generated per unit of product (kg waste / kg product). chembam.comsheldon.nl This metric includes not only byproducts but also solvent losses, excess reagents, and purification waste, with higher E-factors indicating greater environmental impact. acs.orglibretexts.org The pharmaceutical industry traditionally has very high E-factors, often between 25 and 100 or more, largely due to complex, multi-step syntheses and stringent purity requirements. chembam.com

Strategies for Waste Minimization:

Catalytic Routes: Moving from stoichiometric reagents to catalytic systems is a primary goal for improving efficiency. bio-conferences.org For C-O bond formations, developing catalytic methods can reduce the need for stoichiometric bases and activating agents, thereby decreasing waste. rsc.orgacs.org

Process Optimization: Maximizing reaction yield and selectivity directly reduces the amount of waste generated from side reactions and unreacted starting materials. This involves fine-tuning reaction conditions such as temperature, concentration, and reaction time.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process avoids the need for intermediate isolation and purification, which significantly cuts down on solvent use and waste. nih.gov

By integrating greener solvents with processes designed for high atom economy and minimal E-Factor, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing. reachemchemicals.com

Table of Mentioned Compounds

Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropoxy 3 Nitrobenzonitrile

Transformations of the Nitrile Functionality

The nitrile group (-C≡N) in 4-Cyclopropoxy-3-nitrobenzonitrile is a versatile functional handle that can undergo a range of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent nitro group and the electron-donating character of the cyclopropoxy group.

Hydrolysis, Alcoholysis, and Aminolysis Pathways

While specific studies on the hydrolysis, alcoholysis, and aminolysis of this compound are not extensively documented in the available literature, the reactivity of analogous compounds provides insight into these potential transformations. The hydrolysis of a nitrile group to a carboxylic acid is a common reaction, typically catalyzed by acid or base. For instance, the enzymatic hydrolysis of the structurally related 4-hydroxy-3-methoxybenzonitrile (B1293924) to vanillic acid has been demonstrated using a nitrilase from Gordonia terrae. This suggests that both chemical and biochemical methods could potentially convert the nitrile group of this compound into a carboxylic acid.

Alcoholysis and aminolysis, leading to the formation of esters and amides respectively, are also plausible reactions. These transformations would likely require specific catalytic conditions to proceed efficiently, given the electronic environment of the molecule.

Selective Reduction Reactions and Amine Formation

The selective reduction of the nitrile group to a primary amine (aminomethyl group) in the presence of a nitro group is a challenging but achievable transformation. General methodologies have been developed for the selective reduction of nitriles on nitroarenes. One such method involves the use of a combination of boron trifluoride etherate (BF₃·OEt₂) and sodium borohydride (B1222165) (NaBH₄) in an aprotic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF). calvin.edu This approach has been shown to be effective for a variety of nitrobenzonitriles, affording the corresponding aminomethyl-substituted nitrobenzenes in good yields. calvin.edu It is reasonable to extrapolate that this method could be applied to this compound to yield 4-cyclopropoxy-3-nitrobenzylamine.

The reaction conditions for the selective reduction of various nitrobenzonitriles using BF₃·OEt₂ and NaBH₄ are summarized in the table below.

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-Nitrobenzonitrile | 2-Nitrobenzylamine | 75 |

| 2 | 3-Nitrobenzonitrile (B78329) | 3-Nitrobenzylamine | 80 |

| 3 | 4-Nitrobenzonitrile | 4-Nitrobenzylamine | 84 |

| 4 | 5-Chloro-2-nitrobenzonitrile | 5-Chloro-2-nitrobenzylamine | 78 |

| 5 | 4-Methoxy-2-nitrobenzonitrile | 4-Methoxy-2-nitrobenzylamine | 72 |

Table based on data for analogous compounds. calvin.edu

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

The nitrile group itself is not a typical participant in [2+3] dipolar cycloadditions. However, the concept of cycloaddition can be relevant in the broader context of the molecule's reactivity. For instance, 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org While the nitrile group is generally unreactive as a dipolarophile in these reactions, the aromatic ring, activated by the substituents, could potentially participate in certain cycloaddition reactions.

More relevant to the substituents present, theoretical studies on the [3+2] cycloaddition of a C-cyclopropyl-N-methylnitrone with styrene (B11656) have been conducted. scielo.org.mxresearchgate.net These studies provide insights into the behavior of the cyclopropyl (B3062369) group in such reactions. The formation of isoxazolidines through the reaction of nitrones with alkenes is a well-established process. rsc.org It is conceivable that derivatives of this compound, where the nitrile or nitro group is transformed into a different functional group capable of acting as a 1,3-dipole, could undergo such cycloadditions.

Reactivity and Reduction of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring and is itself a key site for chemical transformations, particularly reduction.

Chemoselective Reduction to Amino, Hydroxylamine (B1172632), and Azoxy Derivatives

The chemoselective reduction of the nitro group in the presence of a nitrile is a common and important transformation. A variety of methods are available to achieve this selectivity.

Reduction to Amines: Catalytic hydrogenation is a widely used method. While palladium on carbon (Pd/C) can sometimes lead to the reduction of both the nitro and nitrile groups, platinum on carbon (Pt/C) under low hydrogen pressure has been reported to selectively reduce the nitro group to an amine in the presence of a nitrile. stackexchange.comechemi.com Another classic and effective method for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities is the use of tin(II) chloride (SnCl₂) in a suitable solvent like ethanol. stackexchange.comechemi.com

Reduction to Hydroxylamines: The partial reduction of a nitro group to a hydroxylamine derivative is a more delicate transformation. A method for the chemoselective reduction of nitroarenes to N-aryl hydroxylamines has been developed using a silver nanoparticle catalyst supported on mesoporous titania (Ag/MTA) in the presence of ammonia-borane (NH₃BH₃). mdpi.com This system has been shown to be effective for a range of nitroarenes, yielding the corresponding hydroxylamines in high yields. mdpi.com It is plausible that this method could be applied to this compound to produce N-(4-cyclopropoxy-3-cyanophenyl)hydroxylamine.

Formation of Azoxy Derivatives: The formation of azoxy compounds can occur as a side reaction or a desired outcome during the reduction of nitroarenes, often under specific conditions. The condensation of a nitroso intermediate with a hydroxylamine intermediate, both formed during the reduction process, leads to the azoxy derivative. While specific conditions for the selective formation of the azoxy derivative from this compound are not readily available, it is a potential product in the reduction of nitroarenes.

Impact on Aromatic Reactivity and Electron Density Distribution

The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by its substituents. The nitro group at the 3-position and the nitrile group at the 1-position are both strong electron-withdrawing groups. Their presence deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to their own positions.

Conversely, the cyclopropoxy group at the 4-position is an ether linkage, which is known to be an electron-donating group through resonance. This activating effect is directed towards the ortho and para positions relative to the cyclopropoxy group.

A study on the electron-withdrawing effects in 2- and 3-nitrobenzonitrile using broadband rotational spectroscopy has shown that the positions of these strong electron-withdrawing groups cause structural changes and competition for the electron density of the phenyl ring. nih.gov In this compound, the electron-donating cyclopropoxy group at the 4-position will compete with the electron-withdrawing nitro and nitrile groups, leading to a complex distribution of electron density. The cyclopropoxy group will increase the electron density at the positions ortho to it (positions 3 and 5), while the nitro and nitrile groups will decrease the electron density over the entire ring, particularly at the ortho and para positions relative to themselves. This electronic push-pull system makes the molecule interesting for various chemical reactions and influences the reactivity of each functional group.

Stability and Reactivity of the Cyclopropoxy Moiety

Conditions for Cyclopropane (B1198618) Ring Cleavage and Rearrangements

The cyclopropane ring is known for its significant ring strain, which makes it susceptible to ring-opening reactions under specific conditions that are not typical for larger cycloalkanes. For aryl cyclopropyl ethers like this compound, the attachment to the aromatic ring provides a pathway for specific cleavage mechanisms.

Research on related aryl cyclopropane systems has shown that ring-opening can be initiated through several methods:

Photoredox Catalysis: Visible-light photoredox catalysis can induce the ring-opening of aryl cyclopropanes. This process typically involves a single-electron transfer from the aryl motif, generating a cyclopropyl radical cation. The inherent ring strain then facilitates a rapid C–C bond cleavage to form a more stable, ring-opened radical intermediate. This intermediate can then be trapped by various nucleophiles. osti.gov

Radical Reactions: The cyclopropylmethyl motif is a known probe for radical reactions. The formation of a radical adjacent to the ring can lead to a fast, spontaneous ring-opening to form a but-1-en-4-yl system. nih.gov In the context of this compound, reactions that proceed via radical intermediates could potentially trigger the cleavage of the cyclopropane ring.

Thermolysis and Metal-Catalyzed Reactions: In certain organometallic complexes, thermolysis or photolysis can induce the ring-opening of a cyclopropyl group to form an η¹-allyl complex. osti.gov While this applies to specific metal complexes, it highlights the latent reactivity of the cyclopropyl ring.

It is important to note that these cleavage reactions are not spontaneous and require specific energetic inputs or catalytic cycles. In the absence of such specific conditions, the cyclopropane ring generally remains intact.

Table 1: Conditions Reported for Aryl Cyclopropane Ring Cleavage

| Condition | Mechanism | Key Intermediates | Outcome |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Single-Electron Transfer (SET) | Arylcyclopropyl radical cation | Ring-opening and functionalization |

| Radical Initiators (e.g., AIBN) | Free Radical Chain Reaction | Cyclopropylmethyl radical | Rearrangement to homoallylic systems |

| Thermolysis/Photolysis of Organometallic Complexes | Metal-mediated C-C bond activation | η³-allyl intermediate | Formation of allyl complexes |

Ether Linkage Stability under Acidic and Basic Conditions

The ether linkage in this compound connects the cyclopropyl ring to the aromatic system. Aryl ethers are generally known for their high stability due to the sp²-hybridized carbon of the aromatic ring, which strengthens the C-O bond.

Under typical acidic and basic conditions, the cyclopropoxy ether linkage is expected to be robust. Cleavage of this bond would require harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures, which is a standard method for cleaving aryl ethers. The stability of the ether bond ensures that the cyclopropoxy moiety remains attached to the aromatic ring during many common synthetic transformations.

Aromatic Ring Functionalization and Substitution Patterns

The reactivity of the benzene ring in this compound towards substitution is heavily influenced by the electronic properties of its three substituents: the cyclopropoxy group, the nitro group, and the nitrile group.

Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene ring. The existing substituents on the ring determine the rate of the reaction and the position of the incoming electrophile.

The directing effects of the substituents in this compound are as follows:

Cyclopropoxy Group (-OC₃H₅): This is an alkoxy group, which is strongly activating and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and induction.

Nitrile Group (-CN): This is also a deactivating group and a meta-director, withdrawing electron density from the ring.

Position C-2: This position is ortho to the activating cyclopropoxy group and ortho to the deactivating nitro group.

Position C-6: This position is ortho to the activating cyclopropoxy group and meta to the deactivating nitro group.

Given that the activating ortho, para-directing effect of the cyclopropoxy group is dominant in determining the position of attack, substitution is expected to occur primarily at the positions ortho to it (C-2 and C-6). Between these two, position C-6 is sterically less hindered and electronically favored, as it is not adjacent to the bulky nitro group. Therefore, electrophilic substitution on this compound is predicted to yield the C-6 substituted product as the major isomer.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OC₃H₅ (Cyclopropoxy) | 4 | Activating | Ortho, Para |

| -NO₂ (Nitro) | 3 | Deactivating | Meta |

| -CN (Nitrile) | 1 | Deactivating | Meta |

Nucleophilic Aromatic Substitution (S_N_Ar) Involving Nitro Group Displacement

Nucleophilic aromatic substitution (S_N_Ar) is a key reaction for electron-deficient aromatic rings. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For an S_N_Ar reaction to be facile, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group.

In this compound, the aromatic ring is highly activated towards nucleophilic attack by the potent electron-withdrawing effects of both the nitro group and the nitrile group. These groups are positioned to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack.

The most likely site for nucleophilic attack is the carbon atom bearing the nitro group (C-3). The nitro group is an excellent leaving group in S_N_Ar reactions, and its departure is facilitated by the strong electron-withdrawing nitrile group para to its position, which can effectively stabilize the transition state. Studies on similar nitrobenzonitrile systems confirm that the nitro group can be displaced by a variety of nucleophiles. wuxibiology.comresearchgate.net

Common nucleophiles that could displace the nitro group include:

Alkoxides (e.g., sodium methoxide)

Amines (e.g., aniline, piperidine)

Thiolates

While the cyclopropoxy group at C-4 could also theoretically be a leaving group, its displacement is generally much less favorable than the displacement of the nitro group, which is a superior leaving group and is positioned at a highly activated site. Therefore, the reaction of this compound with a strong nucleophile is expected to selectively yield the product of nitro group displacement.

Synthesis and Comprehensive Characterization of Derivatized Analogues of 4 Cyclopropoxy 3 Nitrobenzonitrile

Functionalization of the Nitrile Group to Novel Heterocycles and Carboxylic Acid Derivatives

The nitrile group serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles and carboxylic acids, significantly expanding the molecular diversity of the parent compound.

Heterocycle Synthesis: A prominent transformation of the nitrile group is its conversion into a tetrazole ring via a [2+3] cycloaddition reaction. nih.govyoutube.com This is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or a Brønsted acid like ammonium (B1175870) chloride. youtube.com The reaction proceeds through the activation of the nitrile nitrogen, followed by nucleophilic attack by the azide anion and subsequent cyclization. youtube.com The resulting 5-substituted-1H-tetrazole is a well-recognized bioisostere for a carboxylic acid group in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.gov Furthermore, more complex heterocycles, such as phosphorus-rich 1-aza-2,3,4-triphospholenes, can be synthesized through formal [3+2] cyclization reactions with cyclic triphosphanes in the presence of an acid promoter. nih.gov

Carboxylic Acid Formation: The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, which directly yields the carboxylic acid and an ammonium salt. google.com Alternatively, alkaline hydrolysis with a base like sodium hydroxide (B78521) initially produces a carboxylate salt and ammonia; subsequent acidification is required to liberate the free carboxylic acid. google.com The successful synthesis of 3-cyclopropyl-4-nitrobenzoic acid, a close analogue, demonstrates the feasibility of this transformation. nih.gov

Table 1: Representative Transformations of the Nitrile Group

| Product Name | Reaction Type | Typical Reagents & Conditions | Ref. |

|---|---|---|---|

| 5-(4-Cyclopropoxy-3-nitrophenyl)-1H-tetrazole | [2+3] Cycloaddition | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), in DMF, heat | youtube.com |

| 4-Cyclopropoxy-3-nitrobenzoic acid | Hydrolysis | Aqueous HCl or H₂SO₄, heat; or 1. NaOH(aq), heat 2. H₃O⁺ | google.com |

Transformations Involving the Cyclopropoxy Substituent

The cyclopropyl (B3062369) group, while generally stable, possesses unique electronic properties and can participate in specific chemical reactions, particularly when adjacent to a π-system. It is known to act as a good π-electron donor, which can influence the reactivity of the aromatic ring. stackexchange.com

Reactions involving the cleavage of the cyclopropane (B1198618) ring are a possibility under certain catalytic conditions. Donor-acceptor cyclopropanes, for example, are known to undergo ring-opening reactions. acs.org Given that the cyclopropoxy group is attached to an electron-deficient aromatic ring (due to the nitro and nitrile substituents), it may be susceptible to ring-opening transformations catalyzed by transition metals like rhodium or palladium, or under strong acidic conditions. acs.org Such reactions could lead to the formation of propenoxy or other unsaturated side-chain derivatives, offering a route to significantly different molecular scaffolds. However, these transformations would require careful selection of catalysts and conditions to control the regioselectivity of the ring cleavage.

Targeted Modifications of the Benzonitrile (B105546) Aromatic Ring

The benzonitrile core of 4-cyclopropoxy-3-nitrobenzonitrile is strongly influenced by its substituents, which dictates the potential for further modification of the aromatic ring itself.

The presence of a powerful electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus activates it for Nucleophilic Aromatic Substitution (SNAr). libretexts.orgmasterorganicchemistry.com In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. youtube.com The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the nitro group. libretexts.orgyoutube.com

In this compound, the hydrogen atom at the C-2 position is ortho to the nitro group, and the cyclopropoxy group is at the C-4 position, which is para. While there is no conventional leaving group like a halide on the ring, SNAr reactions involving the displacement of hydrogen (SNAr-H) or an alkoxy group are known, although they often require specific conditions, such as the presence of an oxidizing agent for SNAr-H. nih.gov Therefore, it is conceivable that strong nucleophiles could attack the C-2 position, leading to the introduction of new substituents. The cyclopropoxy group at C-4 could also potentially be displaced by a strong nucleophile, though this would compete with reactions described in section 4.3.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropoxy 3 Nitrobenzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Cyclopropoxy-3-nitrobenzonitrile in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for establishing connectivity and stereochemistry.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to map the covalent framework of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show correlations between the methine proton of the cyclopropyl (B3062369) group and the methylene protons. It would also show correlations between adjacent aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the cyclopropyl protons to the ether carbon and the adjacent aromatic carbon, and from the aromatic protons to the nitrile carbon and the carbons of the nitro group-bearing aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For example, NOESY could reveal spatial proximity between the cyclopropyl group protons and the aromatic proton at the 5-position.

Based on data from structurally similar compounds, a predicted set of NMR data for this compound is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-2 | 8.1 - 8.3 | - | C-1, C-3, C-4, C-6, CN |

| H-5 | 7.3 - 7.5 | - | C-1, C-3, C-4, C-6 |

| H-6 | 7.9 - 8.1 | - | C-1, C-2, C-4, C-5, CN |

| Cyclopropyl-CH | 3.8 - 4.0 | 30 - 35 | C-4, Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | 5 - 10 | C-4, Cyclopropyl-CH |

| C-1 | - | 105 - 110 | - |

| C-2 | - | 130 - 135 | - |

| C-3 | - | 140 - 145 | - |

| C-4 | - | 155 - 160 | - |

| C-5 | - | 115 - 120 | - |

| C-6 | - | 125 - 130 | - |

| CN | - | 115 - 120 | - |

Determination of Conformations in Solution

The orientation of the cyclopropoxy group relative to the plane of the benzene ring is a key conformational feature of this compound. The cyclopropyl group can adopt different conformations through rotation around the C-O bond. The preferred conformation in solution can be investigated using NOESY experiments and by analyzing vicinal proton-proton coupling constants. The presence or absence of NOE signals between the cyclopropyl protons and the aromatic protons would provide strong evidence for the dominant conformation. Computational modeling is also often used in conjunction with NMR data to determine the lowest energy conformations.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization.

Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₁₀H₈N₂O₃). Electron ionization (EI) or electrospray ionization (ESI) techniques could be used. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and offers valuable structural information.

A plausible fragmentation pathway for this compound under electron ionization would likely involve initial cleavages related to the nitro and cyclopropoxy groups. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and NO. The cyclopropyl ether linkage can also undergo characteristic cleavages.

Plausible Fragmentation Pathway for this compound

| m/z | Proposed Fragment | Plausible Origin |

| 204 | [C₁₀H₈N₂O₃]⁺• | Molecular Ion |

| 187 | [C₁₀H₈N₂O₂]⁺• | Loss of •OH |

| 174 | [C₁₀H₈N₂O₂]⁺• | Loss of NO |

| 158 | [C₁₀H₈N₂O]⁺• | Loss of NO₂ |

| 146 | [C₉H₆N₂O]⁺• | Loss of C₂H₄ from [M-NO]⁺• |

| 130 | [C₉H₆N]⁺• | Loss of CO from [M-NO₂]⁺• |

| 102 | [C₇H₄N]⁺• | Loss of C₂H₄ from [M-NO₂-CO]⁺• |

Infrared (IR) and Raman Vibrational Spectroscopy

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The positions of these bands can be predicted based on extensive empirical data for similar compounds.

Nitrile (C≡N) stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹.

Nitro (NO₂) stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Aromatic C=C stretches: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretches: These appear above 3000 cm⁻¹.

Cyclopropyl C-H stretches: These also typically appear above 3000 cm⁻¹.

Aryl Ether (C-O-C) stretches: These will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-N stretch: A band in the 800-900 cm⁻¹ region can often be attributed to the C-NO₂ stretch.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | 3100 - 3000 | Stretching |

| Cyclopropyl C-H | 3080 - 2990 | 3080 - 2990 | Stretching |

| Nitrile (C≡N) | 2240 - 2220 | 2240 - 2220 | Stretching |

| Aromatic C=C | 1610 - 1580, 1520 - 1475 | 1610 - 1580, 1520 - 1475 | Stretching |

| Nitro (NO₂) | 1570 - 1500 | 1570 - 1500 | Asymmetric Stretching |

| Nitro (NO₂) | 1370 - 1300 | 1370 - 1300 | Symmetric Stretching |

| Aryl Ether (C-O) | 1280 - 1230 | 1280 - 1230 | Asymmetric Stretching |

| Aryl Ether (C-O) | 1050 - 1020 | 1050 - 1020 | Symmetric Stretching |

| C-NO₂ | 870 - 840 | 870 - 840 | Stretching |

X-ray Crystallography and Solid-State Structural Analysis

While specific crystallographic data for this compound is not publicly available, analysis of closely related nitrobenzonitrile derivatives provides a predictive framework for its likely solid-state behavior. Studies on compounds such as 3-nitrobenzonitrile (B78329) and 4-methyl-3-nitrobenzonitrile offer valuable insights into the expected molecular conformation, crystal packing, and intermolecular interactions that would characterize the titular compound.

Elucidation of Molecular Conformation and Crystal Packing

The molecular conformation of this compound is anticipated to be influenced by the electronic and steric interplay between its substituents. The benzonitrile (B105546) core is expected to be largely planar. However, a notable feature in related structures is the orientation of the nitro group relative to the benzene ring. In the crystal structure of 3-nitrobenzonitrile, the nitro group is slightly tilted out of the plane of the benzene ring, with a reported angle of 11.22(6)° between the normals of the benzene ring and the NO₂ plane. nih.gov Similarly, in 4-methyl-3-nitrobenzonitrile, the nitro group is rotated by 23.2(3)° out of the benzene ring's plane. nih.gov This non-coplanarity is a common feature in nitroaromatic compounds and is attributed to a combination of crystal packing forces and the steric hindrance between adjacent groups. It is therefore highly probable that the nitro group in this compound also adopts a twisted conformation.

Crystal packing in these types of molecules is often governed by a combination of dipole-dipole interactions, arising from the polar nitro and cyano groups, and weaker van der Waals forces. A common packing motif observed in nitrobenzonitrile derivatives is π-stacking of the aromatic rings. nih.gov For instance, in the crystal structure of 3-nitrobenzonitrile, molecules are arranged in π-stacks along the shortest crystallographic axis with an interplanar distance of 3.3700(9) Å. nih.gov This arrangement maximizes attractive π-π interactions, contributing to the stability of the crystal lattice. It is plausible that this compound would also exhibit some degree of π-stacking, potentially in a slipped or parallel-displaced fashion to accommodate the bulky cyclopropoxy group.

| Compound | Space Group | Unit Cell Parameters | Key Torsion Angle (Nitro Group) | Reference |

| 3-Nitrobenzonitrile | P2₁ | a = 3.8431(3) Å, b = 13.9118(11) Å, c = 6.2730(5) Å, β = 98.631(3)° | 11.22(6)° | nih.gov |

| 4-Methyl-3-nitrobenzonitrile | Not Specified | Not Specified | 23.2(3)° | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of strong hydrogen bond donors, the intermolecular interactions in the crystal lattice of this compound are expected to be dominated by weaker interactions. The primary interactions would likely involve the nitro and cyano groups, as well as the aromatic ring and the cyclopropyl moiety.

C-H···O and C-H···N Interactions: Weak hydrogen bonds of the C-H···O and C-H···N type are anticipated to play a significant role in the crystal packing. The oxygen atoms of the nitro group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. Aromatic and cyclopropyl C-H groups can act as donors. For example, in the crystal structure of 4-benzyloxy-3-methoxybenzonitrile, weak intermolecular C-H···N hydrogen bonds link the molecules into chains, contributing to the stabilization of the structure. researchgate.net

π-π Stacking: As mentioned previously, π-π interactions between the electron-deficient nitro- and cyano-substituted benzene rings are expected to be a key stabilizing feature of the crystal packing. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Crystal Packing |

| Weak Hydrogen Bond | Aromatic C-H, Cyclopropyl C-H | Oxygen (Nitro), Nitrogen (Nitrile) | Directional interactions contributing to the formation of supramolecular synthons. |

| π-π Stacking | Benzene Ring | Benzene Ring | Non-directional, cohesive forces leading to stacked arrangements. |

| Dipole-Dipole | Nitro Group, Nitrile Group | Nitro Group, Nitrile Group | Strong, non-directional electrostatic interactions influencing overall packing. |

Computational Chemistry and Theoretical Investigations of 4 Cyclopropoxy 3 Nitrobenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular geometry.

A critical first step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For 4-Cyclopropoxy-3-nitrobenzonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the cyclopropyl (B3062369) group, with its inherent ring strain, and the steric and electronic influence of the nitro and cyano groups would significantly influence the final optimized geometry.

The electronic structure of a molecule is key to its reactivity. A crucial aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. For aromatic compounds containing strong electron-withdrawing groups like the nitro and nitrile groups, the HOMO-LUMO gap is expected to be relatively small, suggesting a propensity for nucleophilic aromatic substitution reactions.

Table 1: Predicted Electronic Properties of this compound (Analogous Data)

| Property | Predicted Value Range | Significance |

| HOMO Energy | -7.0 to -6.0 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -3.0 to -2.0 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.0 to 3.0 eV | A smaller gap suggests higher reactivity, particularly towards nucleophiles. |

Note: These values are estimations based on computational studies of structurally similar substituted nitrobenzonitriles and have not been specifically calculated for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these are likely sites for electrophilic attack. Conversely, the aromatic ring, particularly the carbons adjacent to the electron-withdrawing groups, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. They indicate the change in electron density at a specific point when an electron is added to or removed from the system. Analysis of the Fukui functions can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attacks. For this molecule, the carbon atoms of the benzene (B151609) ring ortho and para to the nitro group would be predicted to have high values for the Fukui function corresponding to nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, flexibility, and interactions with other molecules.

While the benzene ring itself is rigid, the cyclopropoxy group can exhibit some degree of conformational flexibility. MD simulations could be used to explore the different possible orientations of the cyclopropyl ring relative to the plane of the benzene ring. This would involve identifying the most stable conformers and the energy barriers between them. Understanding the conformational landscape is important as different conformers may exhibit different reactivities.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. It allows for the identification of transient species like transition states and intermediates that are often difficult to observe experimentally.

For a potential reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy and thus the rate of the reaction.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the entire reaction pathway, connecting the reactants, the transition state, and the products. An IRC analysis provides a detailed picture of the geometric and energetic changes that occur as the reaction progresses, offering a deep understanding of the reaction mechanism.

Absence of Specific Computational Research Data for this compound Prevents Article Generation

Following a comprehensive and systematic search of scientific literature and chemical databases, it has been determined that there is a lack of publicly available research specifically detailing the computational chemistry and theoretical investigations of the chemical compound This compound .

The performed searches included targeted queries for density functional theory (DFT) analyses, computational studies on reaction mechanisms, and predictions of spectroscopic data related to this compound. Further searches on broader categories, such as substituted nitrobenzonitriles and cyclopropoxy benzene derivatives, also did not yield specific computational results for the target compound that would be necessary to fulfill the detailed requirements of the requested article.

Without access to specific theoretical data, activation energy values, calculated reaction coordinates, predicted NMR chemical shifts, or computed vibrational frequencies for this compound, the generation of a thorough, informative, and scientifically accurate article as outlined is not possible. Proceeding would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

Therefore, the article on the "" cannot be generated at this time due to the absence of the foundational research data.

Synthetic Utility and Applications of 4 Cyclopropoxy 3 Nitrobenzonitrile As a Versatile Building Block

Role in the Divergent Synthesis of Complex Organic Molecules

The trifunctional nature of 4-cyclopropoxy-3-nitrobenzonitrile provides a powerful platform for divergent synthesis, allowing for the generation of a library of structurally diverse compounds from a single starting material. The selective manipulation of the nitro, nitrile, and cyclopropoxy groups can be orchestrated to create a wide range of molecular architectures.

The nitro group is a particularly versatile functional handle. It can be readily reduced to an amino group using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-in-acid reductions (e.g., Sn/HCl, Fe/HCl). beilstein-journals.org The resulting 3-amino-4-cyclopropoxybenzonitrile (B13053214) is a valuable intermediate that can undergo a host of subsequent transformations, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -I, -CN). Furthermore, the amino group can be acylated, alkylated, or used in the construction of heterocyclic rings, such as benzimidazoles or quinoxalines.

The nitrile group also offers a rich chemistry. It can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 4-cyclopropoxy-3-nitrobenzoic acid. This transformation opens the door to the synthesis of amides, esters, and other carboxylic acid derivatives. Alternatively, the nitrile group can be reduced to a primary amine, providing an orthogonal handle to the amine generated from the nitro group reduction. The controlled reduction of the nitrile in the presence of the nitro group, or vice-versa, can be achieved through careful selection of reaction conditions, further expanding the synthetic possibilities.

The cyclopropoxy group, while generally more stable, can also participate in certain reactions. For instance, under harsh acidic conditions, the cyclopropyl (B3062369) ring can undergo ring-opening reactions. However, its primary role is often as a stable structural element that imparts desirable physicochemical properties to the final molecule. The table below summarizes some of the key transformations that can be applied to this compound in a divergent synthesis approach.

| Functional Group | Transformation | Product Type | Potential Subsequent Reactions |

| Nitro (-NO₂) | Reduction | Amine (-NH₂) | Diazotization, Acylation, Alkylation, Heterocycle formation |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Esterification, Amidation, Acid chloride formation |

| Nitrile (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Acylation, Alkylation, Schiff base formation |

| Aromatic Ring | Electrophilic Aromatic Substitution (further functionalization) | Substituted benzonitriles | Further diversification |

Use as a Precursor in the Preparation of Advanced Intermediates for Specialty Chemicals

The strategic functionalization of this compound makes it an ideal precursor for the synthesis of advanced intermediates that are key components of specialty chemicals, including pharmaceuticals, agrochemicals, and materials. The ability to selectively modify the molecule allows for the fine-tuning of its properties to meet the specific requirements of the target application.

For example, in the pharmaceutical industry, the 3-amino-4-cyclopropoxybenzonitrile intermediate, obtained from the reduction of the nitro group, can serve as a core scaffold for the synthesis of a variety of biologically active compounds. The amino group can be a key pharmacophoric element or a point of attachment for further molecular elaboration. The cyclopropoxy group is often favored in drug design as it can enhance metabolic stability and improve binding affinity to biological targets by introducing conformational constraints.

In the realm of materials science, derivatives of this compound could find applications in the synthesis of liquid crystals, polymers, and dyes. The rigid aromatic core, combined with the potential for introducing polar or polarizable groups through the transformation of the nitro and nitrile moieties, can lead to materials with tailored optical and electronic properties. For instance, the conversion of the nitrile to a tetrazole ring can yield compounds with interesting coordination properties or potential applications as high-energy materials.

Integration into Modular Synthetic Strategies

The concept of modular synthesis, where complex molecules are assembled from a set of pre-functionalized building blocks, is a powerful paradigm in modern organic chemistry. This compound is well-suited for integration into such strategies, acting as a "plug-and-play" component that can be readily incorporated into larger molecular frameworks.

The distinct reactivity of the nitro and nitrile groups allows for their orthogonal functionalization, meaning that one group can be reacted selectively without affecting the other. This orthogonality is a key requirement for modular synthesis, as it enables the stepwise and controlled construction of complex molecules. For example, the nitro group could be reduced and coupled with one molecular fragment, while the nitrile group is subsequently transformed and linked to another.

Furthermore, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution, although the deactivating nature of the nitro and nitrile groups would necessitate forcing conditions. Nevertheless, this possibility adds another layer of modularity to the system. The ability to pre-install the cyclopropoxy group and then build upon the aromatic core in a controlled manner is a significant advantage in the efficient synthesis of complex target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.